molecular formula C10H14BNO4S B567547 (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid CAS No. 1217501-49-9

(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid

Cat. No.: B567547
CAS No.: 1217501-49-9
M. Wt: 255.095
InChI Key: KKXNAMHBRNMSBO-UHFFFAOYSA-N
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Description

(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid is a boronic acid derivative with a unique structure that includes a cyclopropylsulfamoyl group attached to a phenyl ring

Scientific Research Applications

(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid has several scientific research applications:

Preparation Methods

The synthesis of (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid typically involves the reaction of 4-bromo-2-methylphenylboronic acid with cyclopropylsulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly significant in the inhibition of proteases, where the compound binds to the serine residue in the enzyme’s active site, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid can be compared with other similar compounds, such as:

    4-(N-Cyclopropylsulfamoyl)phenylboronic acid: This compound lacks the methyl group present in this compound, which can affect its reactivity and binding affinity.

    4-(N-Cyclopropylsulfamoyl)-3-fluorophenylboronic acid: The presence of a fluorine atom in this compound can significantly alter its electronic properties and reactivity.

    4-(N-Cyclopropylsulfamoyl)-2,5-difluorophenylboronic acid:

Properties

IUPAC Name

[4-(cyclopropylsulfamoyl)-2-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4S/c1-7-6-9(4-5-10(7)11(13)14)17(15,16)12-8-2-3-8/h4-6,8,12-14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXNAMHBRNMSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681593
Record name [4-(Cyclopropylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-49-9
Record name [4-(Cyclopropylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N-Cyclopropylsulfamoyl)-2-methylphenylboronic acid
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